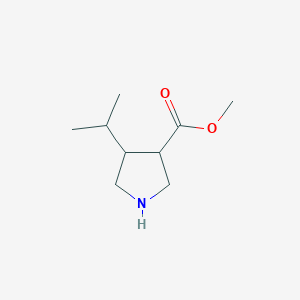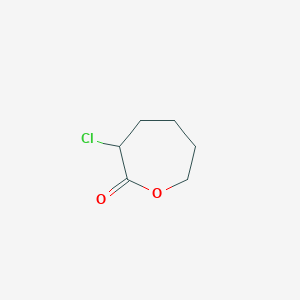
3-Chlorooxepan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Chlorooxepan-2-one can be synthesized through the Baeyer-Villiger oxidation of 3-chlorocyclohexanone. The reaction typically involves the use of peracids such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions to yield the desired lactone .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Baeyer-Villiger oxidation processes. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the product .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Chlorooxepan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as azides, leading to the formation of azido derivatives.
Ring-Opening Polymerization: This compound can undergo ring-opening polymerization to form polyesters, which are useful in creating biodegradable materials.
Common Reagents and Conditions:
Sodium Azide (NaN3): Used for the substitution of the chlorine atom to form azido derivatives.
Catalysts: Copper catalysts are often employed in click chemistry reactions involving this compound.
Major Products Formed:
Applications De Recherche Scientifique
3-Chlorooxepan-2-one has diverse applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 3-chlorooxepan-2-one primarily involves its reactivity as a lactone. The compound can undergo ring-opening reactions, which are catalyzed by various agents, leading to the formation of polyesters. These polyesters can further interact with biological systems, exhibiting properties such as biodegradability and biocompatibility .
Comparaison Avec Des Composés Similaires
Oxepan-2-one (ε-caprolactone): A non-chlorinated analog used in similar applications.
3-Bromooxepan-2-one: Another halogenated derivative with comparable reactivity.
Uniqueness: 3-Chlorooxepan-2-one is unique due to the presence of the chlorine atom, which imparts distinct reactivity and allows for specific functionalization through substitution reactions. This makes it a versatile compound for the synthesis of specialized polymers and materials .
Propriétés
Formule moléculaire |
C6H9ClO2 |
|---|---|
Poids moléculaire |
148.59 g/mol |
Nom IUPAC |
3-chlorooxepan-2-one |
InChI |
InChI=1S/C6H9ClO2/c7-5-3-1-2-4-9-6(5)8/h5H,1-4H2 |
Clé InChI |
XJOZVHUKILXBEV-UHFFFAOYSA-N |
SMILES canonique |
C1CCOC(=O)C(C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,4-Bis[1-(4-fluorophenyl)-2,2-difluoroeth-1-enyl]benzene](/img/structure/B13404908.png)
![8-hydroxy-3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5,6,7,8-tetrahydropyrimido[1,2-a]purin-10-one](/img/structure/B13404910.png)
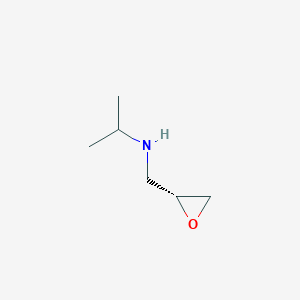
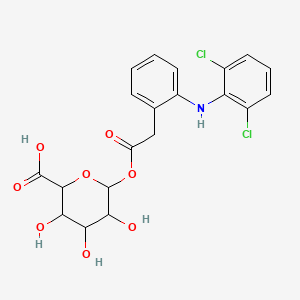

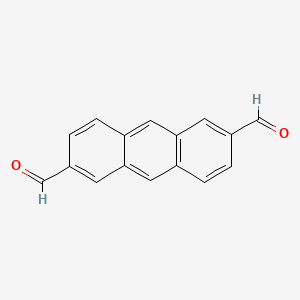
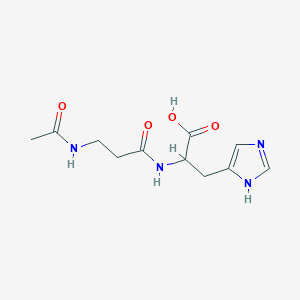
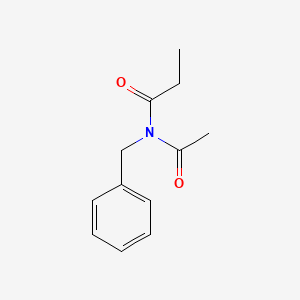
![but-2-enedioic acid;5-[2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-1H-quinolin-2-one](/img/structure/B13404962.png)
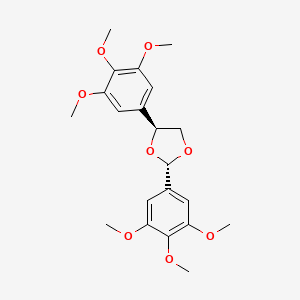
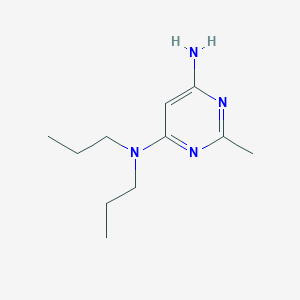
![2-Perfluorohexyl-[1,1-2H2]-[1,2-13C2]-ethanol](/img/structure/B13404974.png)
![5-Nitro[1,1'-biphenyl]-2,2'-diamine](/img/structure/B13404983.png)
